

Characterization of the Fungal Metabolite Aspulvinone O: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspulvinone O is a fungal metabolite primarily isolated from Aspergillus terreus. This document provides a comprehensive technical overview of its characterization, including its potent biological activities, detailed spectroscopic data, and relevant experimental methodologies. **Aspulvinone O** has emerged as a significant natural product due to its selective inhibition of glutamic-oxaloacetic transaminase 1 (GOT1), a key enzyme in the metabolism of pancreatic ductal adenocarcinoma (PDAC) cells.[1][2] Furthermore, it has demonstrated notable antiviral activity against SARS-CoV-2 proteases. This guide consolidates available data to serve as a valuable resource for researchers in natural product chemistry, oncology, and virology.

Physicochemical Properties and Spectroscopic Data

Aspulvinone O, with the chemical name 3-[2,4-Dihydroxy-5-(3-methyl-2-buten-1-yl) phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methyl-2-buten-1-yl) phenyl] methylene]-2(5H)-furanone, is a member of the aspulvinone class of compounds characterized by a tetronic acid core.[1]

Spectroscopic Data



The structural elucidation of **Aspulvinone O** was achieved through extensive spectroscopic analysis.

Table 1: Spectroscopic Data for **Aspulvinone O**

| Spectroscopy Type | Data Highlights |
|---------------------|---|
| ¹H NMR | The ¹ H NMR spectrum of Aspulvinone O is available in the supplementary materials of Sun et al., 2019.[3] |
| ¹³ C NMR | The ¹³ C NMR spectrum of Aspulvinone O is available in the supplementary materials of Sun et al., 2019.[3] |
| Mass Spectrometry | High-resolution mass spectrometry is utilized to determine the elemental composition and exact mass. |

Biological Activity

Aspulvinone O exhibits significant biological activities, most notably as an inhibitor of GOT1 and viral proteases.

Anticancer Activity: GOT1 Inhibition

Aspulvinone O has been identified as a novel and potent inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1).[1][2] This inhibition disrupts the glutamine metabolism pathway that pancreatic ductal adenocarcinoma (PDAC) cells rely on to support NADPH production and manage oxidative stress.[1][4]

Mechanism of Action: Virtual docking analysis indicates that **Aspulvinone O** competitively binds to the active site of GOT1. This binding is stabilized by hydrophobic interactions with Trp141 and the formation of hydrogen bonds with Thr110 and Ser256.[1][3] By inhibiting GOT1, **Aspulvinone O** sensitizes PDAC cells to oxidative stress, suppresses their proliferation, and induces apoptosis.[1]

Antiviral Activity: SARS-CoV-2 Protease Inhibition



Aspulvinone O has demonstrated dual-inhibitory activity against two key proteases of the SARS-CoV-2 virus, the main protease (Mpro) and the papain-like protease (PLpro).[5]

Table 2: In Vitro Inhibitory Activity of Aspulvinone O

| Target | IC50 (μM) |
|------------------|---|
| GOT1 | Potent inhibitor (specific IC ₅₀ not provided in the search results)[1][2] |
| SARS-CoV-2 Mpro | 12.41 ± 2.40[5] |
| SARS-CoV-2 PLpro | 21.34 ± 0.94[5] |

Experimental Protocols Isolation and Purification of Aspulvinone O

Aspulvinone O can be isolated from the rice culture of the fungus Aspergillus terreus.[5] A general workflow for its isolation is as follows:



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Caption: General workflow for the isolation and purification of **Aspulvinone O**.

Methodology:

- Fermentation: Aspergillus terreus is cultured on a solid rice medium.
- Extraction: The fermented rice culture is extracted with an organic solvent such as ethyl
 acetate to yield a crude extract.



 Chromatography: The crude extract is subjected to column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure Aspulvinone O.

GOT1 Inhibitory Activity Assay

The inhibitory effect of **Aspulvinone O** on GOT1 can be determined using a purified human recombinant enzyme.

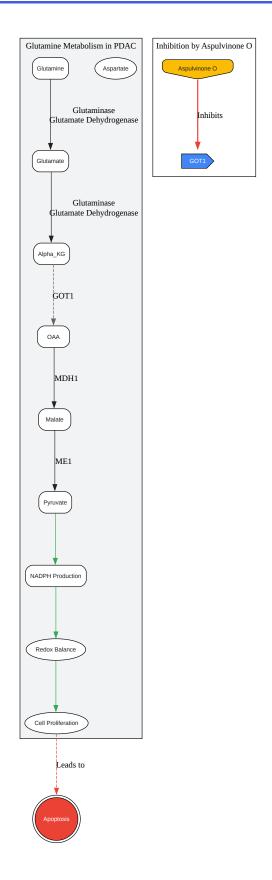
Methodology:

- A reaction mixture is prepared containing purified human recombinant GOT1, aspartate, αketoglutarate, malate dehydrogenase, and NADH in a 96-well plate.[4]
- Various concentrations of **Aspulvinone O** are added to the wells.
- The absorbance at 340 nm is measured over time to monitor the oxidation of NADH, which is coupled to the GOT1 reaction. The change in absorbance is a measure of enzyme activity.
- The IC₅₀ value is calculated by plotting the enzyme activity against the concentration of Aspulvinone O.

Signaling Pathway

The following diagram illustrates the mechanism of action of **Aspulvinone O** in pancreatic ductal adenocarcinoma cells.





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Caption: **Aspulvinone O** inhibits GOT1, disrupting glutamine metabolism and promoting apoptosis in PDAC cells.

Conclusion

Aspulvinone O is a fungal metabolite with significant therapeutic potential, particularly in the context of pancreatic cancer. Its well-characterized structure and defined mechanism of action as a GOT1 inhibitor make it a compelling lead compound for further drug development. The additional discovery of its anti-SARS-CoV-2 activity broadens its potential applications. This technical guide provides a foundational resource for researchers aiming to explore the full therapeutic utility of **Aspulvinone O**.

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